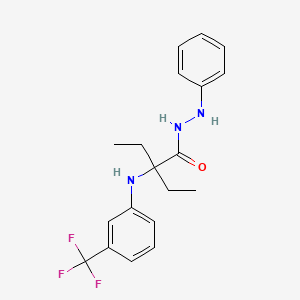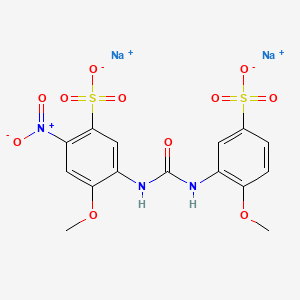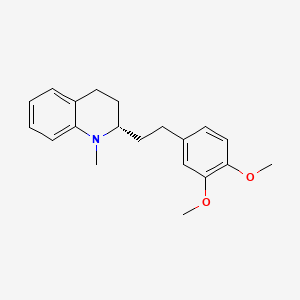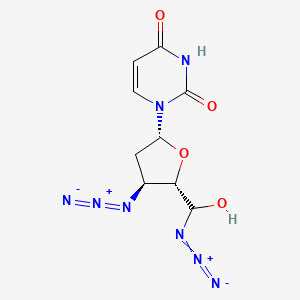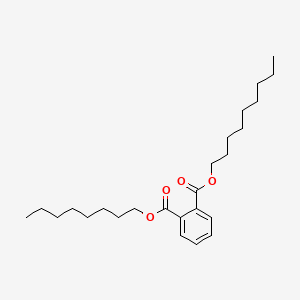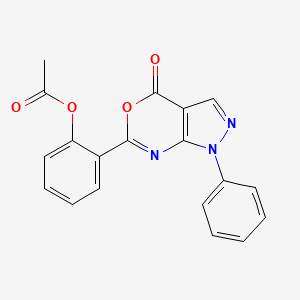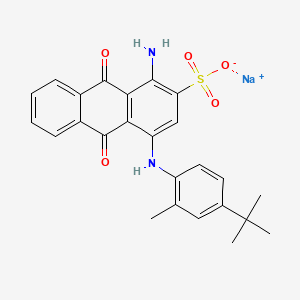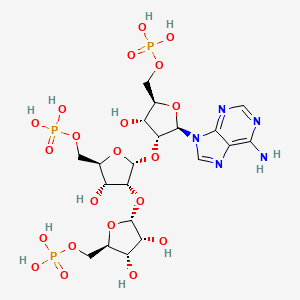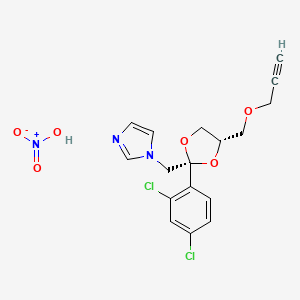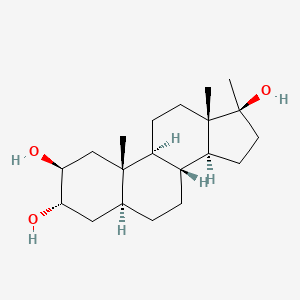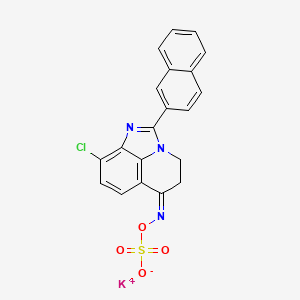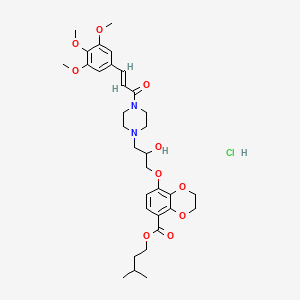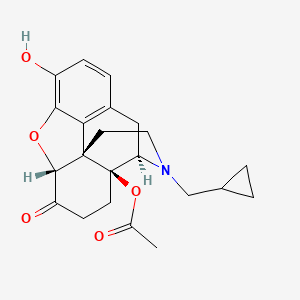
Naltrexone 14-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naltrexone 14-acetate is a derivative of naltrexone, a well-known opioid antagonist used primarily in the treatment of alcohol and opioid dependence. This compound retains the core structure of naltrexone but includes an acetate group at the 14th position, potentially altering its pharmacokinetic and pharmacodynamic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of naltrexone 14-acetate typically involves the acetylation of naltrexone. The process begins with naltrexone, which undergoes a reaction with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 14th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to purification processes such as recrystallization or chromatography to meet pharmaceutical standards.
化学反应分析
Types of Reactions
Naltrexone 14-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group back to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields the original naltrexone or other reduced forms.
Substitution: Results in various substituted derivatives depending on the reagents used.
科学研究应用
Naltrexone 14-acetate has several scientific research applications:
Chemistry: Used as a model compound to study acetylation reactions and their effects on pharmacological properties.
Biology: Investigated for its potential effects on opioid receptors and related pathways.
Medicine: Explored for its therapeutic potential in treating addiction and other conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
Naltrexone 14-acetate exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor. By blocking these receptors, it prevents the euphoric and addictive effects of opioids. The acetate group at the 14th position may influence the compound’s binding affinity and duration of action, potentially offering advantages over naltrexone.
相似化合物的比较
Similar Compounds
Naltrexone: The parent compound, widely used in addiction treatment.
Naloxone: Another opioid antagonist used for emergency treatment of opioid overdose.
Nalmefene: Similar to naltrexone but with a longer half-life.
Uniqueness
Naltrexone 14-acetate is unique due to the presence of the acetate group at the 14th position, which may confer distinct pharmacokinetic and pharmacodynamic properties. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to other opioid antagonists.
属性
CAS 编号 |
121962-99-0 |
|---|---|
分子式 |
C22H25NO5 |
分子量 |
383.4 g/mol |
IUPAC 名称 |
[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] acetate |
InChI |
InChI=1S/C22H25NO5/c1-12(24)28-22-7-6-16(26)20-21(22)8-9-23(11-13-2-3-13)17(22)10-14-4-5-15(25)19(27-20)18(14)21/h4-5,13,17,20,25H,2-3,6-11H2,1H3/t17-,20+,21+,22-/m1/s1 |
InChI 键 |
KNZUMVWQRHFBQF-KDXIVRHGSA-N |
手性 SMILES |
CC(=O)O[C@@]12CCC(=O)[C@H]3[C@@]14CCN([C@@H]2CC5=C4C(=C(C=C5)O)O3)CC6CC6 |
规范 SMILES |
CC(=O)OC12CCC(=O)C3C14CCN(C2CC5=C4C(=C(C=C5)O)O3)CC6CC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


